molecular formula C17H23N3O B13057037 3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one

3-(tert-butyl)-4-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1-methyl-1H-pyrazol-5-one

Cat. No.: B13057037
M. Wt: 285.4 g/mol
InChI Key: PFTBDBSGXHXHRE-KAMYIIQDSA-N
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Description

3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylamino phenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-tert-butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butyl)-4-[(dimethylamino)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness

3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

(4Z)-5-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-2-methylpyrazol-3-one

InChI

InChI=1S/C17H23N3O/c1-17(2,3)15-14(16(21)20(6)18-15)11-12-7-9-13(10-8-12)19(4)5/h7-11H,1-6H3/b14-11-

InChI Key

PFTBDBSGXHXHRE-KAMYIIQDSA-N

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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